molecular formula C21H21F3N6O2 B2944739 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2380057-43-0

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2944739
CAS No.: 2380057-43-0
M. Wt: 446.434
InChI Key: DHMTUPRGEJYGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex heterocyclic compound that features a pyrazole ring, a pyridazine ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves multiple steps, starting with the preparation of the pyrazole and pyridazine intermediates. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The pyridazine ring is typically formed through a condensation reaction between a hydrazine derivative and a dicarbonyl compound.

The final step involves the coupling of the pyrazole and pyridazine intermediates with the piperidine derivative under specific reaction conditions, such as the use of a suitable solvent (e.g., anhydrous benzene) and a catalyst (e.g., palladium on carbon) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridazine derivatives, such as:

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
  • 6-(trifluoromethyl)pyridine derivatives
  • Piperidine-based compounds

Uniqueness

This structural complexity allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in scientific research .

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O2/c1-13-11-14(2)29(26-13)18-5-6-19(31)30(27-18)16-7-9-28(10-8-16)20(32)15-3-4-17(25-12-15)21(22,23)24/h3-6,11-12,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMTUPRGEJYGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.